2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
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Overview
Description
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thiazole Ring Formation: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates through a thioether linkage, followed by amidation to introduce the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the tetrazole and thiazole rings, which are known to interact with biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate, particularly for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or photonic properties, leveraging the unique structural features of the tetrazole and thiazole rings.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
- 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
- 2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
Uniqueness
The unique combination of the ethoxyphenyl group with the tetrazole and thiazole rings in 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-3-23-12-6-4-11(5-7-12)21-15(18-19-20-21)25-10(2)13(22)17-14-16-8-9-24-14/h4-10H,3H2,1-2H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMPFAVIBVTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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